Biochemical BTK Inhibitory Potency of CAS 1021210-42-3 vs. Des-chloro Analog
The target compound demonstrates potent inhibition of BTK in a biochemical assay. Its reported IC50 of 1 nM provides a quantitative benchmark against the des-chloro analog, for which no equivalent inhibitory activity has been reported in authoritative databases, suggesting the 2-chloro group is critical for high-affinity binding [1].
| Evidence Dimension | Biochemical BTK Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide (Des-chloro analog). Data: Not reported/No known activity. |
| Quantified Difference | The target compound has a quantified IC50 of 1 nM, establishing it as a potent BTK ligand, while the des-chloro analog lacks documented BTK inhibitory activity. |
| Conditions | In vitro biochemical BTK assay, as cataloged in BindingDB from patent US20240083900 [1]. |
Why This Matters
A confirmed IC50 value is the primary selection criterion for a chemical probe, and the absence of data for a direct analog makes the target compound the only viable choice for initiating a BTK-targeted research project.
- [1] BindingDB Entry for BDBM658441. Target: Tyrosine-protein kinase BTK (Homo sapiens). Ligand: US20240083900, Example 99. Affinity Data: IC50 = 1 nM. View Source
